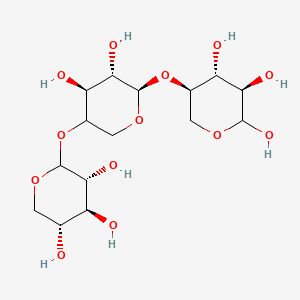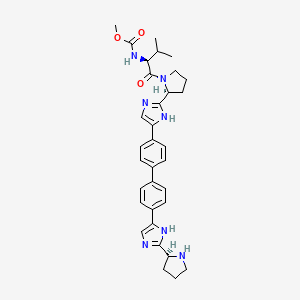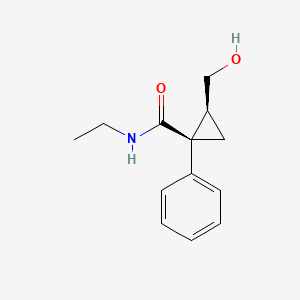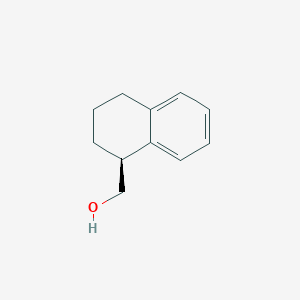
Xylotriose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xylotriose is a trisaccharide composed of three monosaccharides: D-xylose, D-glucose, and D-fructose. This compound has been studied for its potential applications in the medical field, primarily due to its unique structure and properties. This trisaccharide is an important component of many polysaccharides and has been found to be a key component in the synthesis of glycoproteins. This compound has been studied for its ability to interact with proteins, which has led to a variety of potential applications in the medical field.
Scientific Research Applications
Gut Health : Xylotriose has potential applications in promoting gut health. Specific structural details of this compound influence the growth of Bacteroides species in the intestine, which can be leveraged for dietary interventions to maintain health (Mendis et al., 2018).
Enzyme Activity : this compound can be produced through the enzymatic activity of certain bacteria. For instance, a study on Cellulosimicrobium sp. demonstrated that their enzymes degrade birchwood xylan into xylobiose and this compound, indicating applications in biomass conversion and enzyme studies (Kim et al., 2012).
Molecular Interaction Studies : Computational modeling and molecular dynamic simulation studies show that this compound has significant binding interactions with specific enzymes, providing insights into the design of functional foods and synbiotics (Skariyachan et al., 2020).
Prebiotic Effects : this compound demonstrates prebiotic potential, impacting the composition of microorganisms and organic acids in fermentations, indicating its role in promoting beneficial gut bacteria (Nieto-Domínguez et al., 2017).
Biomedical Applications : this compound has shown beneficial effects in promoting bifidobacterium proliferation, positioning it as a potential active ingredient in functional oligosaccharides with health benefits (Zhu et al., 2015).
Industrial Applications : this compound production has been achieved by certain thermophilic bacteria under optimum conditions, indicating potential industrial applications in various fields (Thitikorn-amorn et al., 2012).
Mechanism of Action
Target of Action
Xylotriose, a natural xylooligosaccharide, primarily targets the gut microbiota, specifically beneficial bacteria such as Bifidobacterium and Lactobacillus . These bacteria play crucial roles in maintaining gut health by aiding digestion, enhancing immune function, and producing short-chain fatty acids (SCFAs).
Mode of Action
this compound interacts with its targets by serving as a substrate for bacterial enzymes like β-xylosidase . This interaction leads to the hydrolysis of this compound into simpler sugars, which are then utilized by the bacteria for growth and metabolic activities. The enzymatic breakdown of this compound enhances the proliferation of beneficial gut bacteria, contributing to a healthier gut microbiome .
Biochemical Pathways
The hydrolysis of this compound by β-xylosidase initiates a series of biochemical pathways. The resulting monosaccharides enter the glycolytic pathway, leading to the production of SCFAs such as acetate, propionate, and butyrate . These SCFAs have various beneficial effects, including serving as energy sources for colonocytes, regulating immune responses, and maintaining gut barrier integrity .
Pharmacokinetics
this compound exhibits favorable pharmacokinetic properties, including good solubility and stability in the gastrointestinal tract . Its absorption is minimal, allowing it to reach the colon where it exerts its prebiotic effects. The compound’s stability ensures that it remains intact until it reaches the target site, maximizing its bioavailability and efficacy .
Result of Action
The primary molecular and cellular effects of this compound include the promotion of beneficial gut bacteria growth and the production of SCFAs . These effects lead to improved gut health, enhanced immune function, and potential protection against gastrointestinal disorders. Additionally, this compound may contribute to the reduction of pathogenic bacteria by outcompeting them for resources .
Future Directions
Xylotriose, as a type of XOS, has great prebiotic potential . It has been demonstrated to reduce the occurrence of human health-related diseases, improve the growth and resistance to diseases of animals . These effects open a new perspective on XOS potential applications for human consumption and animal production .
Biochemical Analysis
Biochemical Properties
Xylotriose plays a crucial role in biochemical reactions, particularly in the degradation of hemicellulose. It is a substrate for the enzyme endo-1,4-beta-xylanase, which catalyzes the hydrolysis of xylan into xylooligosaccharides, including this compound . This enzyme is produced by various microorganisms, including bacteria and fungi, and is essential for the breakdown of plant biomass.
In addition to endo-1,4-beta-xylanase, this compound interacts with other enzymes such as beta-xylosidase, which further hydrolyzes this compound into individual xylose units . These interactions are vital for the complete degradation of hemicellulose and the release of fermentable sugars, which can be utilized in biofuel production and other industrial processes.
Cellular Effects
This compound has been shown to influence various cellular processes. In microbial cells, this compound serves as a carbon source, promoting growth and metabolism . It can also affect cell signaling pathways by acting as an inducer of specific genes involved in carbohydrate metabolism. For example, in certain bacteria, the presence of this compound can upregulate the expression of genes encoding xylan-degrading enzymes, enhancing the organism’s ability to utilize hemicellulose .
In plant cells, this compound can impact cell wall remodeling and defense responses. It has been observed that this compound and other xylooligosaccharides can act as signaling molecules, triggering the expression of genes associated with cell wall modification and pathogen resistance .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific enzymes and proteins. This compound binds to the active site of endo-1,4-beta-xylanase, where it undergoes hydrolysis to produce shorter xylooligosaccharides . This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions between this compound and the enzyme’s active site residues.
Furthermore, this compound can act as an inducer of gene expression by binding to regulatory proteins that control the transcription of xylan-degrading enzymes . This induction mechanism involves the recognition of this compound by specific transcription factors, leading to the activation of target genes and the production of enzymes required for hemicellulose degradation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under ambient conditions, with a shelf life of over two years when stored properly . In aqueous solutions, this compound can undergo hydrolysis by beta-xylosidase, leading to the gradual release of xylose units .
Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in microbial cultures. Continuous exposure to this compound can maintain the induction of xylan-degrading enzymes, promoting efficient hemicellulose degradation over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can act as a prebiotic, promoting the growth of beneficial gut bacteria and enhancing gut health . At high doses, this compound may cause gastrointestinal discomfort and other adverse effects due to its osmotic properties and rapid fermentation by gut microbiota .
Threshold effects have been observed in studies where moderate doses of this compound resulted in optimal prebiotic effects without causing significant adverse reactions . These findings highlight the importance of dosage optimization for the safe and effective use of this compound in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to carbohydrate metabolism. In microbial cells, this compound is hydrolyzed by beta-xylosidase into xylose units, which enter the pentose phosphate pathway . This pathway generates reducing equivalents and precursors for nucleotide and amino acid biosynthesis.
In addition, this compound can influence metabolic flux by acting as an inducer of xylan-degrading enzymes . The increased production of these enzymes enhances the breakdown of hemicellulose, leading to the release of fermentable sugars and the subsequent activation of glycolytic and fermentative pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In microbial cells, this compound is transported across the cell membrane by ATP-binding cassette transporters, which recognize and bind to xylooligosaccharides . Once inside the cell, this compound is further hydrolyzed by intracellular enzymes to release xylose units.
In plant cells, this compound can be transported through the apoplast and symplast, reaching various tissues and organs . The distribution of this compound within the plant is influenced by its interactions with cell wall components and transport proteins.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. In microbial cells, this compound is primarily localized in the cytoplasm, where it undergoes hydrolysis by intracellular enzymes . This compound can also be found in the periplasmic space, where it interacts with transport proteins and regulatory factors.
In plant cells, this compound can localize to the cell wall, where it acts as a signaling molecule and substrate for cell wall-modifying enzymes . The localization of this compound within the cell wall is influenced by its binding interactions with cell wall polysaccharides and proteins.
properties
| { "Design of the Synthesis Pathway": "Xylotriose can be synthesized through the enzymatic hydrolysis of xylan, a hemicellulose found in plant cell walls. The enzyme xylanase can be used to break down xylan into xylose, which can then be further enzymatically converted into xylotriose.", "Starting Materials": [ "Xylan", "Xylanase enzyme", "Water" ], "Reaction": [ "Mix xylan and xylanase enzyme in water", "Incubate mixture at optimal temperature and pH for xylanase activity", "Monitor reaction progress using analytical techniques such as HPLC or TLC", "Once xylan is fully hydrolyzed into xylose, add additional xylanase enzyme to convert xylose into xylotriose", "Monitor reaction progress using analytical techniques", "Isolate and purify xylotriose using techniques such as chromatography or crystallization" ] } | |
CAS RN |
47592-59-6 |
Molecular Formula |
C15H26O13 |
Molecular Weight |
414.36 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-6-(4,5,6-trihydroxyoxan-3-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C15H26O13/c16-4-1-25-14(11(21)7(4)17)28-6-3-26-15(12(22)9(6)19)27-5-2-24-13(23)10(20)8(5)18/h4-23H,1-3H2 |
InChI Key |
JCSJTDYCNQHPRJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3COC([C@@H]([C@H]3O)O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)O)O)O)O |
synonyms |
O-β-D-Xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-D-xylose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144837.png)
